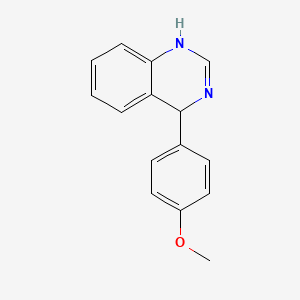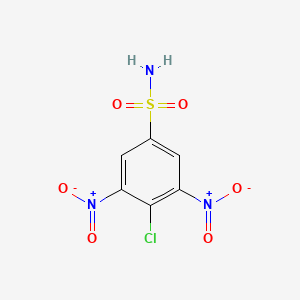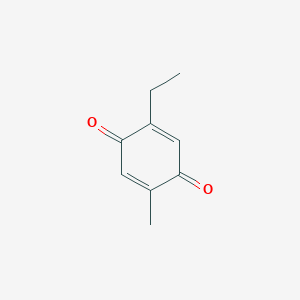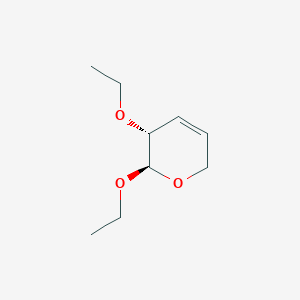
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran is an organic compound with a unique structure that includes a dihydropyran ring substituted with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran typically involves the reaction of dihydropyran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethoxy ketones, while reduction can produce diethoxy alcohols.
Scientific Research Applications
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include catalytic cycles where the compound participates as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-dimethoxy-3,6-dihydro-2H-pyran
- (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-thiopyran
Uniqueness
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of ethoxy groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct reactivity patterns in chemical reactions.
Properties
CAS No. |
32513-74-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O3/c1-3-10-8-6-5-7-12-9(8)11-4-2/h5-6,8-9H,3-4,7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
SETYZICDRKIOHM-RKDXNWHRSA-N |
Isomeric SMILES |
CCO[C@@H]1C=CCO[C@H]1OCC |
Canonical SMILES |
CCOC1C=CCOC1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


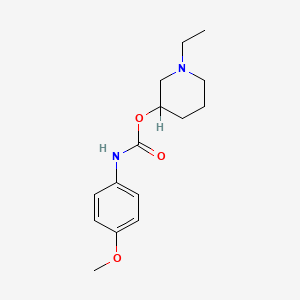
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
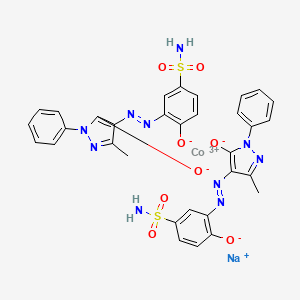
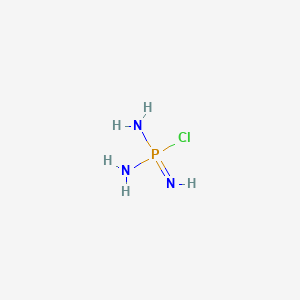
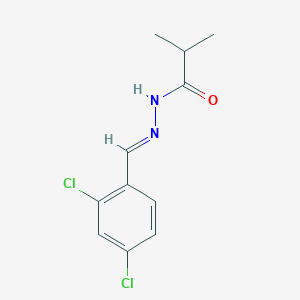
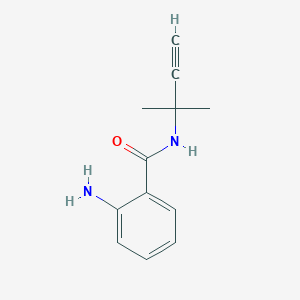

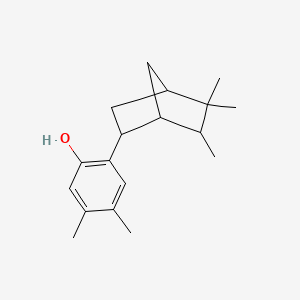

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)

